![molecular formula C10H9NO3S B3016038 5-(Methylsulfonyl)quinolin-3-ol CAS No. 1956384-81-8](/img/structure/B3016038.png)
5-(Methylsulfonyl)quinolin-3-ol
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Overview
Description
5-(Methylsulfonyl)quinolin-3-ol is a quinoline derivative with a methylsulfonyl group at the 5-position and a hydroxyl group at the 3-position. It has a molecular formula of C10H9NO3S .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core with a methylsulfonyl group at the 5-position and a hydroxyl group at the 3-position. The exact mass is 223.03031432 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, quinoline derivatives are known to undergo various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
This compound has a molecular formula of C10H9NO3S and an exact mass of 223.03031432 . It has a complexity of 322, a rotatable bond count of 1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a topological polar surface area of 75.6, and a heavy atom count of 15 .Scientific Research Applications
Corrosion Inhibition
- Application: 5-(Methylsulfonyl)quinolin-3-ol derivatives show significant promise as corrosion inhibitors. For instance, derivatives like 5-N-((alkylamino)methyl)quinolin-8-ol analogs demonstrate good corrosion inhibiting ability for steel in sulfuric acid environments. These compounds are mixed-type inhibitors, effective in reducing corrosive attacks on surfaces (El Faydy et al., 2021). Similar efficacy is observed with other derivatives like bis-quinolin-8-ols in inhibiting corrosion of steel in acidic media, confirming their broad application potential in corrosion protection (El Faydy et al., 2021).
Antimicrobial and Antifungal Properties
- Application: Some this compound derivatives exhibit antimicrobial and antifungal activities. For example, derivatives like 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol are effective against pathogens like Yersinia pseudotuberculosis and Chlamydia trachomatis (Enquist et al., 2012). Furo[2,3-f]quinolin-5-ol derivatives also show good antifungal activity against Candida and Aspergillus species (Ryu et al., 2011).
Synthesis of Novel Compounds
- Application: this compound is instrumental in synthesizing new compounds with potential pharmacological applications. For example, efficient synthesis of compounds like 3-[5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-1H-indole-2-yl]quinolin-2(1H)-one, a potent KDR inhibitor, highlights its role in creating novel therapeutic agents (Payack et al., 2005).
Chemical Sensing
- Application: Some this compound derivatives serve as efficient chemical sensors. For instance, derivatives like 5-((anthracen-9-ylmethylene)amino)quinolin-10-ol show high selectivity in sensing lead(II) and aluminum(III) ions, making them valuable for environmental monitoring and safety applications (Anand et al., 2015).
Cytotoxic Properties
- Application: Certain this compound derivatives have been explored for their cytotoxic properties. Derivatives such as cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolinolato}diphenyltin(IV) complexes exhibit in vitro cytotoxicity against various human tumor cell lines, suggesting potential in cancer therapy (Baul et al., 2006).
Future Directions
Quinoline derivatives, including 5-(Methylsulfonyl)quinolin-3-ol, have potential applications in medicinal and industrial chemistry . Future research could focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives . Additionally, further studies could explore the biological and pharmaceutical activities of these compounds .
properties
IUPAC Name |
5-methylsulfonylquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)10-4-2-3-9-8(10)5-7(12)6-11-9/h2-6,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWBWWPZLRLBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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